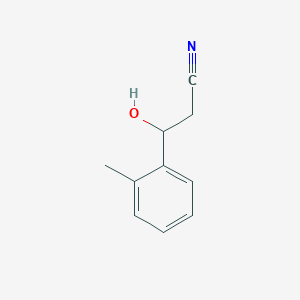

3-Hydroxy-3-(2-methylphenyl)propanenitrile

Description

3-Hydroxy-3-(2-methylphenyl)propanenitrile (CAS: N/A, structure shown in ) is a chiral cyanohydrin derivative featuring a 2-methylphenyl substituent at the β-position of the nitrile group. This compound is structurally analogous to intermediates used in the synthesis of pharmaceuticals, such as duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-hydroxy-3-(2-methylphenyl)propanenitrile |

InChI |

InChI=1S/C10H11NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5,10,12H,6H2,1H3 |

InChI Key |

HESZQQGWKAYIJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(2-methylphenyl)propanenitrile typically involves the reaction of 2-methylbenzaldehyde with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH). The reaction proceeds via a nucleophilic addition mechanism, where the cyanide ion (CN-) attacks the carbonyl carbon of the aldehyde, followed by protonation to form the hydroxynitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(2-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming 3-oxo-3-(2-methylphenyl)propanenitrile.

Reduction: The nitrile group can be reduced to an amine group, forming 3-hydroxy-3-(2-methylphenyl)propanamine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

Substitution: Common reagents for nucleophilic substitution include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: 3-oxo-3-(2-methylphenyl)propanenitrile.

Reduction: 3-hydroxy-3-(2-methylphenyl)propanamine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Hydroxy-3-(2-methylphenyl)propanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxynitriles.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(2-methylphenyl)propanenitrile exerts its effects depends on the specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the core 3-hydroxypropanenitrile scaffold but differ in substituents, influencing their reactivity, enzymatic interactions, and applications:

Reaction Conditions and Enzymatic Performance

3-Hydroxy-3-(2-thienyl)propanenitrile :

- Liquid CO₂ vs. Organic Solvents : PFL in liquid CO₂ achieves superior enantioselectivity (E = 92.9) and enzyme activity (82.5 μmol/g/min) compared to reactions in n-hexane (E = 60–70) . Liquid CO₂ enhances enzyme stability and reduces solvent toxicity .

- Industrial Scalability : PFL retains >50% residual activity after five reaction cycles, demonstrating robustness for large-scale synthesis .

3-Hydroxy-3-phenylpropanenitrile :

- Lower enantioselectivity (E = 25–50) in organic solvents highlights the thienyl group’s role in optimizing enzyme-substrate interactions .

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-3-(2-methylphenyl)propanenitrile, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methylphenol derivatives with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Reaction efficiency depends on:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Optimized at 80–100°C to balance reaction rate and byproduct formation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

- Chromatography : HPLC or GC-MS to assess purity (>98% for research-grade material).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm hydroxyl (δ ~5.0–6.0 ppm) and nitrile (C≡N stretch at ~2200 cm⁻¹ in IR) groups.

- Mass Spectrometry : Molecular ion peak at m/z ~175.2 (C₁₁H₁₁NO).

- Physicochemical properties : LogP (~2.39) and melting point (85–89°C) validate consistency with literature .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what are the challenges?

Methodological Answer: Enantiomers are resolved via:

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer in racemic mixtures, achieving >90% enantiomeric excess (ee) .

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.

Challenges : - Low substrate solubility in aqueous media for enzymatic methods.

- Cost and scalability of chiral stationary phases .

Q. How do structural modifications (e.g., substituent position) impact the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Comparative studies show:

- 2-Methylphenyl vs. phenyl : The methyl group increases steric hindrance, reducing nucleophilic attack rates by ~20% compared to the phenyl analog.

- Hydroxyl group position : 3-Hydroxy substitution (vs. 2-hydroxy) enhances intramolecular hydrogen bonding, stabilizing transition states in cyclization reactions .

- Nitrile group : Participates in Strecker-like reactions with amines, forming α-aminonitrile derivatives .

Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

- Impurity profiles : Byproducts (e.g., dimerization products) reduce apparent yields. Use preparative HPLC to isolate pure intermediates.

- Reaction monitoring : Real-time FTIR or inline NMR detects side reactions (e.g., nitrile hydrolysis).

- Reproducibility : Standardize anhydrous conditions and inert atmospheres to mitigate moisture-sensitive side reactions .

Q. What green chemistry approaches are viable for synthesizing this compound?

Methodological Answer: Eco-friendly strategies include:

- Catalyst design : Use bio-derived catalysts (e.g., Water Hyacinth Ash) for condensation reactions, achieving ~94% yield under solvent-free conditions .

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.

- Waste reduction : Employ flow chemistry to minimize reagent excess and enable in-line purification .

Q. What pharmacological interactions have been hypothesized for this compound derivatives?

Methodological Answer: Derivatives exhibit:

- Receptor modulation : Analogous compounds (e.g., duloxetine precursors) inhibit serotonin/norepinephrine reuptake via hydrophobic interactions with transmembrane domains .

- Enzyme inhibition : Nitrile groups act as electrophilic warheads, covalently binding to cysteine residues in kinases (e.g., EGFR).

- In vitro assays : Use HEK-293 cells transfected with monoamine transporters to quantify uptake inhibition (IC₅₀ ~50–100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.